

# A Technical Guide to Cy5.5-Succinimidyl Ester: Properties, Applications, and Experimental Protocols

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## Compound of Interest

Compound Name: Cy5.5-SE

Cat. No.: B6593223

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy5.5-succinimidyl ester (**Cy5.5-SE**), a widely used near-infrared (NIR) fluorescent dye. This document details the physicochemical properties of its various forms, provides protocols for its use in bioconjugation, and illustrates a typical experimental workflow for in vivo imaging.

## Core Properties of Cy5.5-SE Variants

**Cy5.5-SE** is a reactive dye primarily used for labeling primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. The succinimidyl ester moiety reacts with nucleophilic amines in a process called acylation, forming a stable covalent amide bond. This reaction is most efficient at a slightly alkaline pH (8.0-9.0).

It is crucial for researchers to be aware that "**Cy5.5-SE**" can refer to several different chemical structures with varying degrees of sulfonation and different counter-ions. These variations significantly impact the molecule's molecular weight, water solubility, and spectral properties. The non-sulfonated form has low aqueous solubility and typically requires an organic co-solvent like DMSO or DMF for conjugation reactions. In contrast, the sulfonated versions exhibit improved water solubility, making them ideal for labeling proteins that are sensitive to organic solvents.

The following table summarizes the key quantitative data for various commercially available forms of **Cy5.5-SE**. Researchers should always refer to the specifications provided by their specific supplier.

Property	Non-sulfonated (as chloride salt)	Non-sulfonated (as tetrafluoroborate salt)	Tetra-sulfonated (as potassium salt)	Tetra-sulfonated (structure variant)
Molecular Formula	C <sub>44</sub> H <sub>46</sub> ClN <sub>3</sub> O <sub>4</sub>	C <sub>44</sub> H <sub>46</sub> BF <sub>4</sub> N <sub>3</sub> O <sub>4</sub>	C <sub>44</sub> H <sub>42</sub> N <sub>3</sub> K <sub>3</sub> O <sub>16</sub> S <sub>4</sub>	C <sub>45</sub> H <sub>47</sub> N <sub>3</sub> O <sub>16</sub> S <sub>4</sub>
Molecular Weight (g/mol)	716.31	767.7	1114.37	1014.12
Excitation Max (nm)	~673 - 675	~673	~675	Not specified
Emission Max (nm)	~693 - 707	~707	~694	Not specified
Extinction Coeff. (M <sup>-1</sup> cm <sup>-1</sup> )	~209,000	~209,000	~235,000	Not specified
Quantum Yield	~0.2	~0.2	Not specified	Not specified
Solubility	DMSO, DMF, DCM; low in water	DMSO, DMF, DCM	Good in water, DMF, DMSO	Not specified
CAS Number	Not consistently specified	2761723-61-7	2419286-92-1	2419286-92-1

## Experimental Protocols

### Antibody Labeling with Cy5.5-SE

This protocol provides a general procedure for the covalent labeling of antibodies with **Cy5.5-SE**. The optimal dye-to-antibody ratio may need to be determined empirically for each specific antibody and application.

**Materials:**

- Antibody (purified, in amine-free buffer like PBS)
- **Cy5.5-SE** (non-sulfonated or sulfonated)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for non-sulfonated **Cy5.5-SE**
- Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0
- Quenching Reagent: 1 M Tris-HCl, pH 8.0
- Purification Column (e.g., spin desalting column with appropriate molecular weight cutoff)
- Elution Buffer (e.g., PBS)

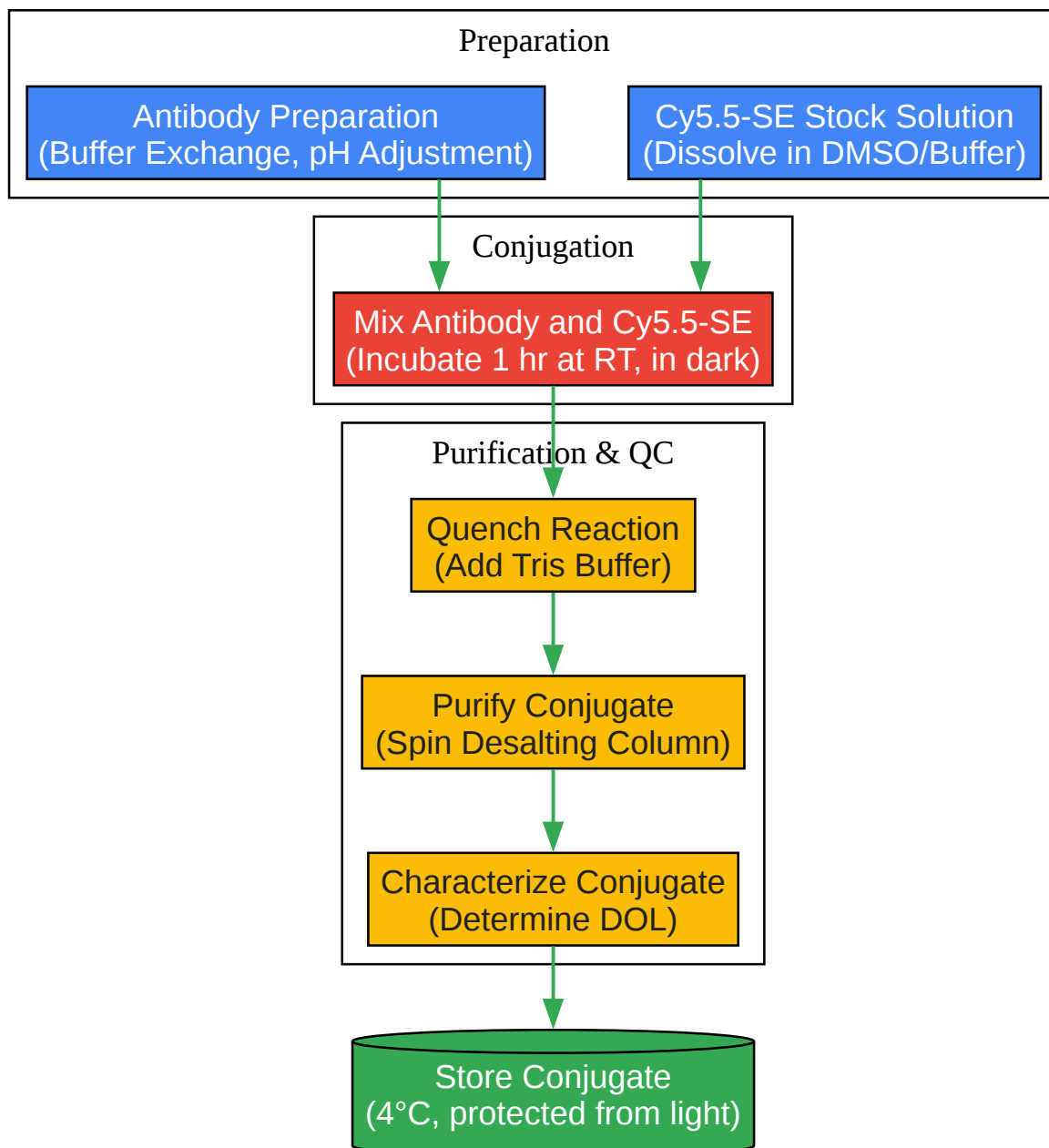
**Procedure:**

- Antibody Preparation:
  - Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).
  - If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be purified by dialysis or buffer exchange into an appropriate amine-free buffer.
  - Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M Sodium Bicarbonate buffer.
- **Cy5.5-SE** Stock Solution Preparation:
  - Allow the vial of **Cy5.5-SE** to warm to room temperature before opening.
  - For non-sulfonated **Cy5.5-SE**, dissolve it in anhydrous DMSO or DMF to a concentration of 10 mg/mL. For sulfonated **Cy5.5-SE**, it can be dissolved directly in the reaction buffer or water.

- Conjugation Reaction:
  - Calculate the required volume of the **Cy5.5-SE** stock solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.
  - Slowly add the calculated volume of the **Cy5.5-SE** stock solution to the antibody solution while gently vortexing.
  - Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle shaking.
- Quenching the Reaction (Optional but Recommended):
  - Add a quenching reagent like Tris-HCl to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
  - Incubate for an additional 15-30 minutes.
- Purification of the Conjugate:
  - Separate the Cy5.5-labeled antibody from the unreacted dye using a spin desalting column or size-exclusion chromatography.
  - Follow the manufacturer's instructions for the chosen purification method.
- Characterization and Storage:
  - Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance at 280 nm (for the antibody) and the absorbance maximum of Cy5.5 (around 675 nm).
  - Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.

## Visualized Workflows

### Bioconjugation of Cy5.5-SE to an Antibody

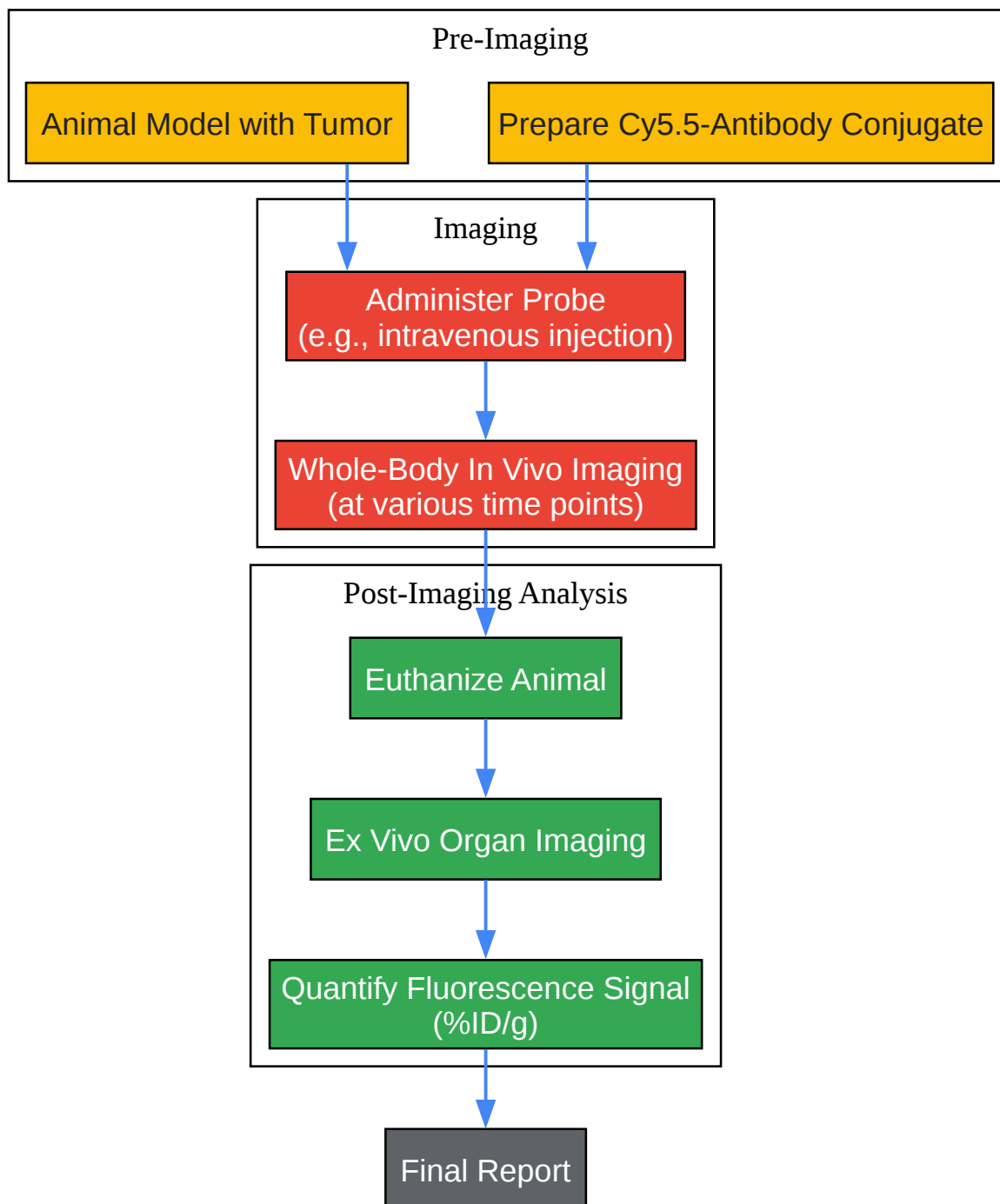


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Caption: Workflow for labeling an antibody with **Cy5.5-SE**.

## In Vivo Fluorescence Imaging Workflow

This diagram illustrates a general workflow for using a Cy5.5-labeled antibody for in vivo tumor imaging in a preclinical animal model.



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Caption: General workflow for in vivo imaging with a Cy5.5-labeled antibody.

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